Dimethothiazine vs. Chlorpromazine: Comparative Potency in Reducing Decerebrate Rigidity
In a direct head-to-head comparison, dimethothiazine demonstrated 7-fold lower potency than the related phenothiazine M&B 18,706, but notably, it was 2-fold more potent than the widely used comparator, chlorpromazine, in reducing rigidity in the intercollicular decerebrate cat model [1]. This differential potency highlights that dimethothiazine is not a simple, equipotent phenothiazine analog, but occupies a distinct and quantifiable middle ground between these comparators.
| Evidence Dimension | Potency in reducing decerebrate rigidity |
|---|---|
| Target Compound Data | Relative potency value of 1 (reference standard) |
| Comparator Or Baseline | M&B 18,706 (7 times more potent); Chlorpromazine (2 times less potent) |
| Quantified Difference | 7-fold less potent than M&B 18,706; 2-fold more potent than chlorpromazine |
| Conditions | Intercollicular decerebrate cat model, intravenous administration |
Why This Matters
For researchers modeling spasticity, dimethothiazine offers a specific, intermediate potency that can be used to validate dose-response relationships without the confounding extreme sedative effects of chlorpromazine or the unknown selectivity of more potent experimental compounds.
- [1] Maxwell DR, Read MA, Sumpter EA. Pharmacology of M & B 18,706, a drug which selectively reduces decerebrate rigidity. Br J Pharmacol. 1974 Jan;50(1):35-45. View Source
